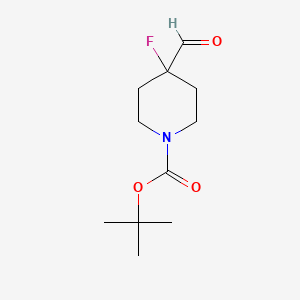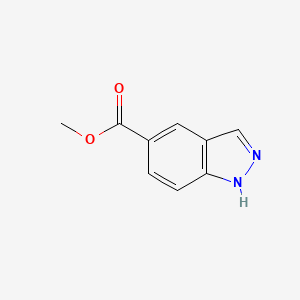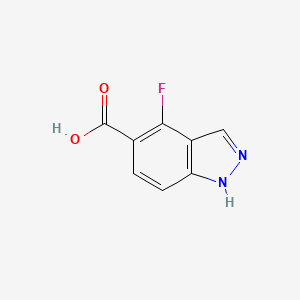
Ethyl 8-(1-naphthyl)-8-oxooctanoate
概要
説明
Ethyl 8-(1-naphthyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoic acid moiety, which is further substituted with a 1-naphthyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(1-naphthyl)-8-oxooctanoate typically involves the esterification of 8-(1-naphthyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(1-naphthyl)-8-oxooctanoic acid+ethanolacid catalystethyl 8-(1-naphthyl)-8-oxooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can facilitate the esterification reaction, allowing for easier separation and purification of the product. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Ethyl 8-(1-naphthyl)-8-oxooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 8-(1-naphthyl)-8-oxooctanoic acid and ethanol.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: 8-(1-naphthyl)-8-oxooctanoic acid and ethanol.
Reduction: 8-(1-naphthyl)-8-hydroxyoctanoate.
Substitution: Various substituted naphthyl derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 8-(1-naphthyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 8-(1-naphthyl)-8-oxooctanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 8-(1-naphthyl)-8-oxooctanoic acid, which can then participate in various biochemical pathways. The naphthyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Ethyl 8-(1-naphthyl)-8-oxooctanoate can be compared with other similar compounds such as:
Ethyl 8-oxooctanoate: Lacks the naphthyl group, resulting in different chemical and biological properties.
8-(1-naphthyl)-8-oxooctanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
N-(1-naphthyl)ethylenediamine: Contains a naphthyl group but has a different functional group, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of the naphthyl group with the ester functionality, providing a versatile scaffold for various chemical transformations and applications.
特性
IUPAC Name |
ethyl 8-naphthalen-1-yl-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSMGIRCGDOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630255 | |
| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-45-2 | |
| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)


![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)









